2-amino-N-(2,2-diethoxyethyl)-N-(2-phenylethyl)-3-phenylmethoxypropanamide
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Overview
Description
2-amino-N-(2,2-diethoxyethyl)-N-(2-phenylethyl)-3-phenylmethoxypropanamide is a complex organic compound that belongs to the class of amides This compound features a variety of functional groups, including an amino group, an ethoxyethyl group, a phenylethyl group, and a phenylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(2,2-diethoxyethyl)-N-(2-phenylethyl)-3-phenylmethoxypropanamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:
Formation of the amide bond: This can be achieved by reacting an appropriate carboxylic acid derivative with an amine.
Introduction of the ethoxyethyl group: This step might involve the use of ethyl vinyl ether under acidic conditions.
Addition of the phenylethyl group: This can be done through a Friedel-Crafts alkylation reaction.
Attachment of the phenylmethoxy group: This step might involve the use of a phenylmethanol derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(2,2-diethoxyethyl)-N-(2-phenylethyl)-3-phenylmethoxypropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (for electrophilic substitution) and nucleophiles like hydroxide ions (for nucleophilic substitution).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a potential drug candidate for treating various diseases.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-amino-N-(2,2-diethoxyethyl)-N-(2-phenylethyl)-3-phenylmethoxypropanamide would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-amino-N-(2,2-diethoxyethyl)-N-(2-phenylethyl)-3-phenylpropanamide: Lacks the methoxy group.
2-amino-N-(2,2-diethoxyethyl)-N-(2-phenylethyl)-3-phenylmethoxybutanamide: Has an additional carbon in the backbone.
2-amino-N-(2,2-diethoxyethyl)-N-(2-phenylethyl)-3-phenylmethoxypropanol: Contains a hydroxyl group instead of an amide.
Uniqueness
The unique combination of functional groups in 2-amino-N-(2,2-diethoxyethyl)-N-(2-phenylethyl)-3-phenylmethoxypropanamide gives it distinct chemical properties and potential applications that may not be shared by similar compounds. For example, the presence of both an amino group and a phenylmethoxy group might confer unique reactivity and binding properties.
Biological Activity
2-Amino-N-(2,2-diethoxyethyl)-N-(2-phenylethyl)-3-phenylmethoxypropanamide, a compound with the CAS number 1222068-63-4, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and various biological activities, particularly focusing on its cytotoxicity against cancer cell lines.
Chemical Structure and Properties
The molecular formula of the compound is C21H36N2O4, with a molar mass of 380.52 g/mol. The structural features include an amino group, diethoxyethyl side chain, and a phenylmethoxy group, which are significant for its biological activity.
Property | Value |
---|---|
CAS Number | 1222068-63-4 |
Molecular Formula | C21H36N2O4 |
Molar Mass | 380.52 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including amination and etherification processes. Specific synthetic pathways have not been extensively documented in the available literature.
Cytotoxicity Studies
Recent studies have investigated the cytotoxic effects of related compounds in the class of amides and their derivatives. For instance, compounds similar to this compound were evaluated against various cancer cell lines using MTT assays. These studies indicated that modifications in the structure significantly influenced cytotoxic potency.
- Cell Lines Tested :
- MDA-MB-231 (breast cancer)
- SUIT-2 (pancreatic cancer)
- HT-29 (colon cancer)
The results demonstrated that certain derivatives exhibited enhanced cytotoxicity compared to standard chemotherapeutics like cisplatin. For example:
- Compound 5e showed superior potency against MDA-MB-231 cells.
- Induction of apoptosis was confirmed morphologically through Hoechst staining techniques.
The proposed mechanism of action for this class of compounds includes:
- Induction of Apoptosis : The ability to trigger programmed cell death in cancer cells is a critical aspect of their therapeutic potential.
- Cell Cycle Arrest : Some derivatives were found to increase sub-G1 populations in cell cycle analysis, indicating an arrest at specific phases.
Case Studies
Several case studies have highlighted the biological relevance of similar compounds:
- Study on Naphthoquinone-Benzamides : A series of naphthoquinone derivatives were synthesized and tested for cytotoxicity. The findings suggested that structural modifications could lead to enhanced anti-cancer activity, paralleling the expected outcomes for this compound .
- Structure-Based Drug Design : Research on biphenyl derivatives revealed significant inhibition of specific targets in cancer pathways, suggesting that similar strategies could be applied to optimize the activity of our compound .
Properties
IUPAC Name |
2-amino-N-(2,2-diethoxyethyl)-N-(2-phenylethyl)-3-phenylmethoxypropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O4/c1-3-29-23(30-4-2)17-26(16-15-20-11-7-5-8-12-20)24(27)22(25)19-28-18-21-13-9-6-10-14-21/h5-14,22-23H,3-4,15-19,25H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHBEYDTRZGGDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN(CCC1=CC=CC=C1)C(=O)C(COCC2=CC=CC=C2)N)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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